![molecular formula C12H10N4O2 B14615412 3,7-dimethyl-1H-benzo[g]pteridine-2,4-dione CAS No. 58010-90-5](/img/structure/B14615412.png)
3,7-dimethyl-1H-benzo[g]pteridine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. Lumichrome is a yellow crystalline compound that is involved in various biological processes and has significant applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-dimethyl-1H-benzo[g]pteridine-2,4-dione can be achieved through several methods. One common approach involves the oxidation of riboflavin under acidic conditions. This process typically uses reagents such as hydrogen peroxide or potassium permanganate to achieve the desired oxidation . The reaction conditions often require controlled temperatures and pH levels to ensure the selective formation of lumichrome.
Industrial Production Methods
Industrial production of lumichrome may involve the fermentation of genetically modified microorganisms that can produce riboflavin, followed by chemical oxidation to convert riboflavin to lumichrome . This method leverages the efficiency of microbial biosynthesis and the scalability of chemical oxidation processes.
化学反应分析
Types of Reactions
3,7-Dimethyl-1H-benzo[g]pteridine-2,4-dione undergoes various chemical reactions, including:
Oxidation: Lumichrome can be further oxidized to form different derivatives.
Reduction: It can be reduced to form dihydrolumichrome under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: Various oxidized derivatives of lumichrome.
Reduction: Dihydrolumichrome.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
3,7-Dimethyl-1H-benzo[g]pteridine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Studied for its role in riboflavin metabolism and its interactions with flavoproteins.
Medicine: Investigated for its potential therapeutic effects and its role in photodynamic therapy.
Industry: Utilized in the production of fluorescent dyes and pigments.
作用机制
The mechanism of action of 3,7-dimethyl-1H-benzo[g]pteridine-2,4-dione involves its interaction with flavoproteins and other biological molecules. It acts as a cofactor in various enzymatic reactions, facilitating electron transfer processes. The compound’s molecular targets include flavin-dependent enzymes, which play crucial roles in cellular respiration and energy metabolism .
相似化合物的比较
Similar Compounds
Lumiflavin: Another derivative of riboflavin with similar structural features but different functional groups.
Alloxazine: A tautomer of isoalloxazine, sharing the same ring system but differing in the position of hydrogen atoms.
Uniqueness
3,7-Dimethyl-1H-benzo[g]pteridine-2,4-dione is unique due to its specific methylation pattern, which influences its chemical reactivity and biological interactions. This distinct structure allows it to participate in unique biochemical pathways and makes it a valuable compound for various research applications .
属性
CAS 编号 |
58010-90-5 |
|---|---|
分子式 |
C12H10N4O2 |
分子量 |
242.23 g/mol |
IUPAC 名称 |
3,7-dimethyl-1H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C12H10N4O2/c1-6-3-4-7-8(5-6)13-9-10(14-7)15-12(18)16(2)11(9)17/h3-5H,1-2H3,(H,14,15,18) |
InChI 键 |
IROVZESNKQWVQK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N=C3C(=N2)C(=O)N(C(=O)N3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-2-methoxybenzamide](/img/structure/B14615336.png)

![4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol](/img/structure/B14615349.png)
mercury](/img/structure/B14615352.png)
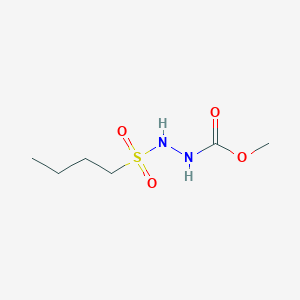
![2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14615354.png)

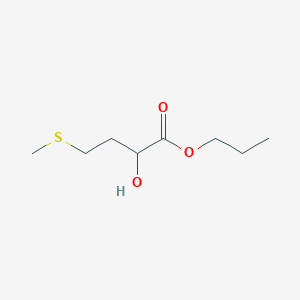
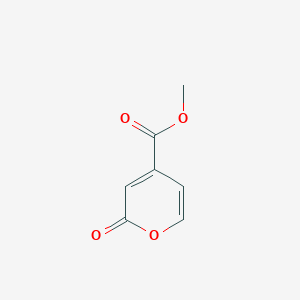
![3-(Morpholin-4-yl)pyrido[4,3-e][1,2,4]triazine](/img/structure/B14615387.png)
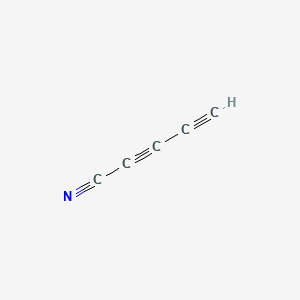
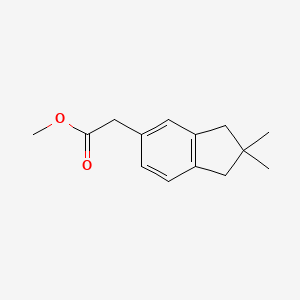
![8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-dithiolan-4-yl]octanoic acid](/img/structure/B14615435.png)

